molecular formula C21H25N5O2S B2989309 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034306-91-5

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2989309
CAS No.: 2034306-91-5
M. Wt: 411.52
InChI Key: ISOGGPDSYFBHKF-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

One area of application for similar sulfonamide compounds is in agriculture, where they are used for their herbicidal properties. A study on 2-pyrazolines, which are structurally related to the compound , highlighted their effectiveness as herbicides, particularly against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, a crucial process for plant growth, thereby exhibiting significant post-emergence herbicidal activity (Eussen, Thus, Wellinga, & Stork, 1990).

Antimicrobial and Anticancer Activities

Sulfonamide derivatives, including those structurally similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study on celecoxib derivatives showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, exhibited promising in vitro activities against various human tumor cell lines and specific viral enzymes, highlighting their therapeutic potential (Küçükgüzel et al., 2013).

Chemical Synthesis and Structural Characterization

The synthesis and structural characterization of sulfonamide compounds, including those with piperidine and pyrazole moieties, have been a significant area of research. These studies not only provide insights into the chemical properties and reactivity of such compounds but also lay the groundwork for developing new drugs with improved pharmacological profiles. For example, research on methylbenzenesulfonamide CCR5 antagonists explores their use in preventing HIV-1 infection, showcasing the role of sulfonamide derivatives in developing therapeutic agents (Cheng De-ju, 2015).

Inhibition of Enzymatic Activities

Another significant application is the inhibition of carbonic anhydrase isozymes, where sulfonamides incorporating various moieties have shown potent inhibitory activity against human carbonic anhydrase isoforms. These findings are crucial for developing treatments for conditions like glaucoma, epilepsy, and certain types of cancer, where enzyme inhibition can play a therapeutic role (Alafeefy et al., 2015).

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-17-15-20(7-11-22-17)25-13-8-18(9-14-25)16-24-29(27,28)21-5-3-19(4-6-21)26-12-2-10-23-26/h2-7,10-12,15,18,24H,8-9,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOGGPDSYFBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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